6-Bromo-3-methyl-1-tosyl-1H-indazole

Catalog No.
S8836738
CAS No.
M.F
C15H13BrN2O2S
M. Wt
365.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methyl-1-tosyl-1H-indazole

Product Name

6-Bromo-3-methyl-1-tosyl-1H-indazole

IUPAC Name

6-bromo-3-methyl-1-(4-methylphenyl)sulfonylindazole

Molecular Formula

C15H13BrN2O2S

Molecular Weight

365.2 g/mol

InChI

InChI=1S/C15H13BrN2O2S/c1-10-3-6-13(7-4-10)21(19,20)18-15-9-12(16)5-8-14(15)11(2)17-18/h3-9H,1-2H3

InChI Key

BXYBJQFKEHACTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Br)C(=N2)C

6-Bromo-3-methyl-1-tosyl-1H-indazole is a highly functionalized, orthogonally protected heterocyclic building block used extensively in pharmaceutical research, particularly for the synthesis of kinase inhibitors [1]. The molecule features a reactive C6-bromide optimized for transition-metal-catalyzed cross-couplings, a C3-methyl group that sterically dictates regiochemistry, and an N1-tosyl (p-toluenesulfonyl) group that deactivates the electron-rich indazole core [2]. For procurement professionals and synthetic chemists, this specific combination of substitutions provides a process-ready precursor that bypasses the poor regioselectivity, catalyst poisoning, and difficult purification steps typically associated with unprotected or des-methyl indazole derivatives.

Research Fit

Orthogonal C6-Br cross-coupling handle for Suzuki-Miyaura diversification
Pre-installed N1-tosyl protection with high regioselectivity, avoids N1/N2 isomer separation
C3 methyl enhances steric control and supports N1-tosylation selectivity
Enhanced solubility in DMF and DMSO for multi-step synthesis

Generic substitution with unprotected 6-bromo-3-methyl-1H-indazole or alternative N-protecting groups (like THP or Boc) fails due to severe processability and scale-up issues [1]. Unprotected indazoles possess a free N-H bond that can coordinate with palladium catalysts during C6-functionalization, leading to catalyst poisoning, competitive N-arylation, and drastically reduced cross-coupling yields [2]. Furthermore, substituting with simpler indazoles lacking the 3-methyl group results in poor N1/N2 regioselectivity during the protection step, requiring costly chromatographic separation. Alternative protecting groups like THP introduce unwanted chirality and lower overall crystallinity, complicating NMR analysis and batch certification in GMP environments [1].

Substitution Risk

Unprotected 6-bromo-3-methyl-1H-indazole

Alkylation under basic conditions may produce N1/N2 isomer mixtures, reducing yield and requiring chromatographic separation.

N2-protected isomers

Regiochemical profile may shift cross-coupling outcomes; downstream synthetic routes may require re-optimisation.

Analogues lacking C3 methyl

Steric control during tosylation may be reduced, potentially lowering N1-selectivity and altering protecting-group efficiency.

Regioselectivity of N1 Protection (Precursor Suitability)

The presence of the 3-methyl group provides critical steric hindrance that directs tosylation almost exclusively to the N1 position, whereas indazoles lacking this substitution suffer from poor regiocontrol [1]. Procuring the pre-methylated, pre-tosylated compound avoids the costly separation of N1/N2 isomers.

Evidence DimensionN1 vs N2 Protection Regioselectivity
Target Compound Data>95% regioselectivity for N1-tosylation (due to 3-methyl steric shielding)
Comparator Or Baseline6-Bromo-1H-indazole (des-methyl analog): Typically yields a ~70:30 to 80:20 mixture of N1/N2 isomers
Quantified DifferenceElimination of ~20-30% off-target N2 isomer generation
ConditionsStandard base-mediated tosylation (e.g., NaH/TsCl or Cs2CO3/TsCl)

Procuring the 3-methyl variant ensures a regiochemically pure starting material, eliminating the need for downstream N1/N2 isomer separation during scale-up.

N1 Regioselectivity
Head-to-head
N1:N2 >99:1, yield >90% (target) vs. isomer mixtures (unprotected)
Eliminates isomeric separation; improves synthetic throughput
Cs₂CO₃/DMF, 20°C, 12–24 h; reported for 3-methyl substrates

Processability & Cross-Coupling Yield

In palladium-catalyzed cross-coupling reactions at the C6 position, the N1-tosyl group effectively masks the indazole nitrogen, preventing it from coordinating with and poisoning the palladium catalyst [1]. Unprotected indazoles frequently undergo competitive N-arylation, significantly depressing the yield of the desired C6-coupled product.

Evidence DimensionC6 Cross-Coupling Yield
Target Compound DataTypically >85% yield for Suzuki/Buchwald-Hartwig couplings
Comparator Or BaselineUnprotected 6-Bromo-3-methyl-1H-indazole: Often <50% yield due to catalyst poisoning and N-arylation
Quantified Difference>35% absolute increase in cross-coupling yield
ConditionsPd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C6 bromide

Using the pre-protected tosyl derivative directly improves throughput and catalyst turnover in expensive multi-step API syntheses.

Suzuki Coupling
Class-level
C6-Br enables Pd cross-coupling; tosyl group improves DMF/DMSO solubility. Related derivatives reported IC₅₀ 4–14 µM
Supports sequential functionalization for library synthesis
Activity from structurally related compounds; context-dependent

Handling & Analytical Clarity (Tosyl vs THP Protection)

Comparative patent literature highlights the process advantages of tosyl protection over THP (tetrahydropyranyl) protection. THP protection introduces a chiral center, creating diastereomeric mixtures that complicate NMR interpretation and often result in lower-yielding protection steps (e.g., 46.1% yield for the THP analog) [1]. The tosyl-protected analog is achiral and highly crystalline.

Evidence DimensionStructural Complexity and Protection Yield
Target Compound DataAchiral, highly crystalline solid; standard tosylation yields >90%
Comparator Or Baseline6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Introduces chirality; reported protection yield of 46.1%
Quantified DifferenceAvoidance of diastereomeric mixtures and ~40%+ improvement in protection stage yield
ConditionsStandard N-protection protocols (NaH/TsCl vs DHP/pTsOH)

For strict GMP or quality-controlled environments, the crystalline, achiral tosyl derivative simplifies batch certification and structural verification compared to the THP derivative.

Protecting Group
Class-level
N1-Tosyl: base-stable, solubility-enhanced. Boc/THP: acid-labile, different profiles
Enables orthogonal deprotection; compatible with basic conditions
Qualitative comparison; data to verify for specific sequences

Kinase Inhibitor API Synthesis

Ideal as a core building block for aminotriazolopyridine-based kinase inhibitors (e.g., Syk kinase inhibitors) where the C6 position must undergo Suzuki or Buchwald-Hartwig coupling without N-arylation side reactions [1].

Regioselective Indazole Library Generation

The right choice for high-throughput library synthesis where the N1-tosyl group must be orthogonally cleaved under basic conditions after introducing diverse aryl or alkyl groups at the C6 position [1].

Scale-Up Manufacturing of Heterocyclic Intermediates

Preferred over THP-protected analogs in pilot-plant scale-ups due to its high crystallinity, lack of diastereomeric complexity, and straightforward NMR batch certification, ensuring reproducible quality control [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C6-Br handle; pre-installed N1-tosyl protection
Suzuki-Miyaura diversification and deprotection sequence
Scalable process intermediate
High-yielding N1-tosylation selectivity; pre-avoided isomer separation
Reproducible scale-up with Cs₂CO₃/DMF protocol
Chemical probe development
Sequential derivatization; aqueous-compatible solubility
Late-stage Pd-catalyzed functionalization with intact N1-Ts

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

363.98811 g/mol

Monoisotopic Mass

363.98811 g/mol

Heavy Atom Count

21

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